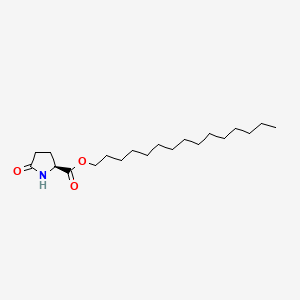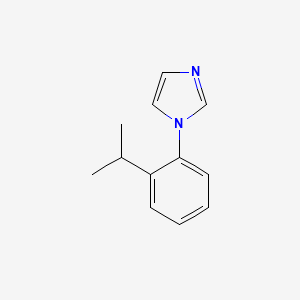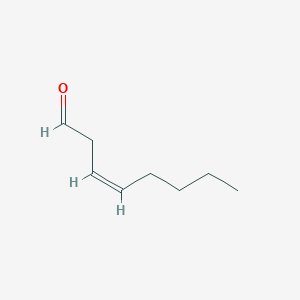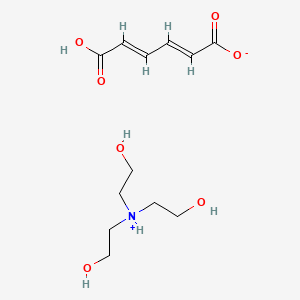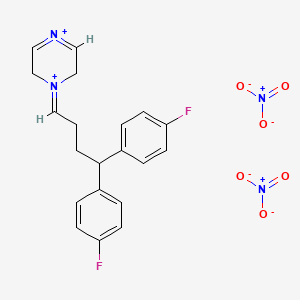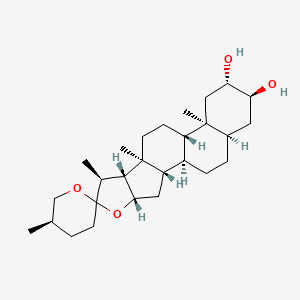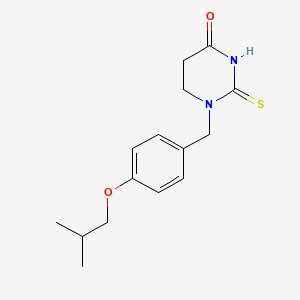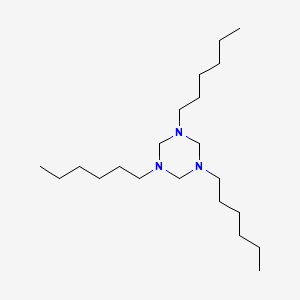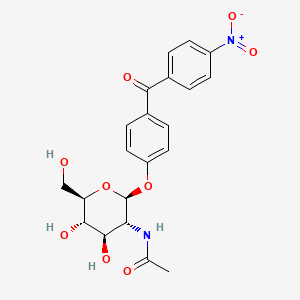
2,2'-Dithiobis(4-chloro-N-((1-methyl-4-piperidyl)methyl)benzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Dithiobis(4-chloro-N-((1-methyl-4-piperidyl)methyl)benzamide) is a chemical compound known for its unique structure and properties It is characterized by the presence of a dithiobis group, a chloro-substituted benzamide, and a piperidyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(4-chloro-N-((1-methyl-4-piperidyl)methyl)benzamide) typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of 4-chloro-N-((1-methyl-4-piperidyl)methyl)benzamide through the reaction of 4-chlorobenzoyl chloride with N-((1-methyl-4-piperidyl)methyl)amine under basic conditions.
Introduction of the Dithiobis Group: The benzamide derivative is then reacted with a dithiobis reagent, such as 2,2’-dithiobis(benzoyl chloride), to introduce the dithiobis linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Dithiobis(4-chloro-N-((1-methyl-4-piperidyl)methyl)benzamide) undergoes various chemical reactions, including:
Oxidation: The dithiobis group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the dithiobis linkage, yielding thiol derivatives.
Substitution: The chloro group on the benzamide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted benzamides with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,2’-Dithiobis(4-chloro-N-((1-methyl-4-piperidyl)methyl)benzamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2’-Dithiobis(4-chloro-N-((1-methyl-4-piperidyl)methyl)benzamide) involves its interaction with molecular targets such as enzymes or receptors. The dithiobis group can form disulfide bonds with thiol-containing proteins, potentially inhibiting their function. The chloro-substituted benzamide moiety may also interact with specific binding sites, modulating biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Dithiobis(benzamide): Lacks the chloro and piperidyl groups, resulting in different reactivity and applications.
4-Chloro-N-((1-methyl-4-piperidyl)methyl)benzamide: Does not contain the dithiobis linkage, affecting its chemical properties and biological activity.
Uniqueness
2,2’-Dithiobis(4-chloro-N-((1-methyl-4-piperidyl)methyl)benzamide) is unique due to the combination of its dithiobis group, chloro-substituted benzamide, and piperidyl moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
67342-59-0 |
|---|---|
Molekularformel |
C28H36Cl2N4O2S2 |
Molekulargewicht |
595.6 g/mol |
IUPAC-Name |
4-chloro-2-[[5-chloro-2-[(1-methylpiperidin-4-yl)methylcarbamoyl]phenyl]disulfanyl]-N-[(1-methylpiperidin-4-yl)methyl]benzamide |
InChI |
InChI=1S/C28H36Cl2N4O2S2/c1-33-11-7-19(8-12-33)17-31-27(35)23-5-3-21(29)15-25(23)37-38-26-16-22(30)4-6-24(26)28(36)32-18-20-9-13-34(2)14-10-20/h3-6,15-16,19-20H,7-14,17-18H2,1-2H3,(H,31,35)(H,32,36) |
InChI-Schlüssel |
SCVDJMXAAVCHHF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)CNC(=O)C2=C(C=C(C=C2)Cl)SSC3=C(C=CC(=C3)Cl)C(=O)NCC4CCN(CC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




